2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide
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Overview
Description
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a benzodioxole ring, a morpholine ring, and a quinazolinone core
Scientific Research Applications
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new quinazolinone derivatives with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Preparation Methods
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Quinazolinone Core: The quinazolinone core is synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with the quinazolinone intermediate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazolinone-morpholine intermediate with a thiol reagent.
Final Coupling with Butanamide: The final step involves coupling the intermediate with N-(2-methoxyphenyl)butanamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazolinone core or the sulfanyl linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or morpholine rings, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells, reduction of inflammation, and inhibition of microbial growth.
Comparison with Similar Compounds
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities, but differ in their substituents and overall structure.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring are known for their diverse biological activities, including enzyme inhibition and antimicrobial properties.
Morpholine Derivatives: These compounds contain the morpholine ring and are studied for their potential as enzyme inhibitors and therapeutic agents.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6S/c1-3-28(29(36)32-24-6-4-5-7-25(24)38-2)42-31-33-23-10-9-21(34-12-14-39-15-13-34)17-22(23)30(37)35(31)18-20-8-11-26-27(16-20)41-19-40-26/h4-11,16-17,28H,3,12-15,18-19H2,1-2H3,(H,32,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDRMXNFPOTYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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